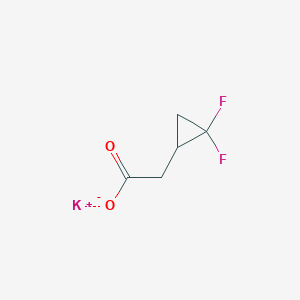

![molecular formula C21H21N3O2S B2523389 N-(苯并[d]噻唑-2-基)-2-(4-苄基哌啶-1-基)-2-氧代乙酰胺 CAS No. 920391-86-2](/img/structure/B2523389.png)

N-(苯并[d]噻唑-2-基)-2-(4-苄基哌啶-1-基)-2-氧代乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

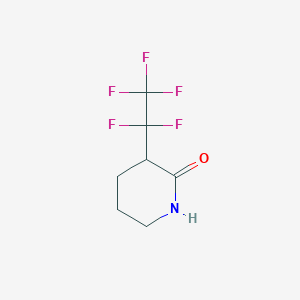

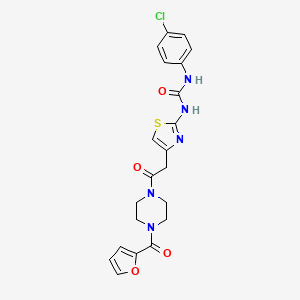

The compound "N-(benzo[d]thiazol-2-yl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives have been extensively studied due to their diverse biological activities, including anti-HIV, anti-inflammatory, antitumor, and antibacterial properties .

Synthesis Analysis

The synthesis of benzothiazole acetamide derivatives typically involves the chloroacetylation of amino benzothiazoles followed by a reaction with various amines in the presence of a base . For example, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs was achieved through this method, and these compounds were evaluated for their anti-inflammatory activity . Similarly, other derivatives have been synthesized using related methods, with variations in the substituents attached to the benzothiazole and acetamide groups to target different biological activities .

Molecular Structure Analysis

The molecular structure of benzothiazole acetamide derivatives is characterized by the presence of hydrogen bonding, which plays a significant role in their photophysical properties and biological activities . For instance, the hydrogen bond formation in N-(benzo[d]thiazol-2-yl)acetamide crystals is influenced by the substituents on the benzothiazole moiety, which can lead to different assembly structures . The molecular docking studies of these compounds against target proteins, such as COX-2, have provided insights into their mechanism of action .

Chemical Reactions Analysis

Benzothiazole acetamides can participate in various chemical reactions due to their electrophilic nature. For example, N-aryl-2-chloroacetamides serve as electrophilic building blocks for the formation of thiazolo[3,2-a]pyrimidinone derivatives . The reactivity of these compounds allows for the synthesis of a wide range of heterocyclic compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole acetamide derivatives are influenced by their molecular structure. These compounds typically exhibit good solubility in common organic solvents and show varying degrees of stability. The presence of different substituents can significantly affect their melting points, solubility, and reactivity. The photophysical properties of these compounds are also noteworthy, as they can form different types of hydrogen-bonded assemblies that affect their fluorescence and absorption characteristics .

科学研究应用

抗癌活性

N-(苯并[d]噻唑-2-基)-2-(4-苄基哌啶-1-基)-2-氧代乙酰胺衍生物在抗癌治疗中显示出有希望的应用。具有这种核心结构合成的化合物因其抗肿瘤特性而被积极研究。Horishny 等人 (2020) 合成了 N-(5-R-苄基-1,3-噻唑-2-基)-4,5-二氢-1H-咪唑-2-甲酰胺,并发现这些化合物在国家癌症研究所发育治疗计划中筛选后表现出作为新抗癌剂的显着潜力 (Horishny 等人,2020)。此外,Nofal 等人 (2014) 合成了具有类似核心结构的衍生物,并评估了它们对不同癌细胞系的细胞毒活性,发现对所测试细胞系具有有希望的抗癌活性 (Nofal 等人,2014)。

抗菌和抗真菌活性

具有 N-(苯并[d]噻唑-2-基)-2-(4-苄基哌啶-1-基)-2-氧代乙酰胺框架的化合物也显示出显着的抗菌和抗真菌活性。Rezki (2016) 合成了 N-(苯并[d]噻唑-2-基)-2-(4-取代-1H-1,2,3-三唑-1-基)乙酰胺,并观察到对多种微生物菌株具有有希望的抗菌活性 (Rezki, 2016)。类似地,Bhoi 等人 (2015) 合成了新型 N-(苯并[d]噻唑-2-基)-2-(2-(6-氯喹啉-4-基)肼基)乙酰胺衍生物,并报道了对各种微生物的广谱抗菌活性 (Bhoi 等人,2015)。

抗 HIV 活性

N-(苯并[d]噻唑-2-基)-2-(4-苄基哌啶-1-基)-2-氧代乙酰胺在 HIV 治疗中的潜力也得到了探索。Bhavsar 等人 (2011) 合成了新型 N-1,3-苯并[d]噻唑-2-基-2-(2-氧代-2H-色满-4-基)乙酰胺衍生物,并评估了它们的抗 HIV 活性,确定了对野生型 HIV-1 具有中等到强效活性的化合物 (Bhavsar 等人,2011)。

属性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c25-19(23-21-22-17-8-4-5-9-18(17)27-21)20(26)24-12-10-16(11-13-24)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSSLPMVYXBNIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

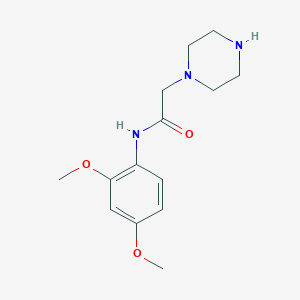

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2523308.png)

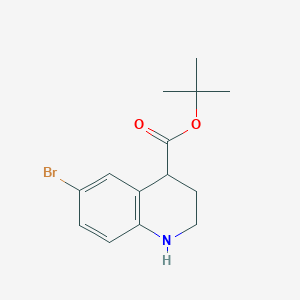

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide](/img/structure/B2523315.png)

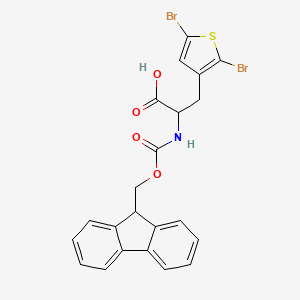

![4-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2523323.png)

![N-(2-ethyl-6-methylphenyl)-2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B2523324.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2523329.png)